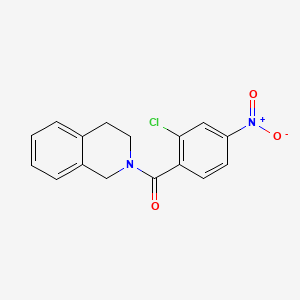![molecular formula C18H22N2O3S B5700646 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes.
Mecanismo De Acción
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide inhibits ALDH activity by binding to the enzyme's active site and blocking the oxidation of aldehydes. ALDH1A1 and ALDH3A1 isoforms are particularly sensitive to 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide inhibition due to their unique active site structures. 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to be a competitive inhibitor of ALDH1A1 and a non-competitive inhibitor of ALDH3A1.
Biochemical and Physiological Effects
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo. 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has also been shown to inhibit the self-renewal and differentiation of cancer stem cells. In addition, 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to modulate the activity of various signaling pathways, including Wnt, Notch, and Hedgehog, which are involved in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide is a potent and selective inhibitor of ALDH1A1 and ALDH3A1 isoforms, making it a valuable tool for studying the role of ALDH in cancer and stem cell biology. However, 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has some limitations, including its low solubility in water and its potential off-target effects on other enzymes and signaling pathways.
Direcciones Futuras
Future research on 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide should focus on identifying its off-target effects and developing more potent and selective ALDH inhibitors. In addition, 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide could be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity. Finally, 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide could be used in clinical trials to evaluate its potential as a cancer therapy.
Métodos De Síntesis
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide can be synthesized using a multistep process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with diethylamine to form 3-(diethylamino)-N-(3-methylphenyl)propanamide, which is further reacted with sulfonyl chloride to form 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been widely used in scientific research to inhibit ALDH activity. ALDH is a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. ALDH activity has been implicated in numerous physiological and pathological processes, including cancer, stem cell differentiation, and drug metabolism. 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to selectively inhibit ALDH1A1 and ALDH3A1 isoforms, which are overexpressed in various cancer types.
Propiedades
IUPAC Name |
3-(diethylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)24(22,23)17-11-7-9-15(13-17)18(21)19-16-10-6-8-14(3)12-16/h6-13H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJCXKAVVOFVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)



![4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)

![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)